molecular formula C11H22Si B1226034 (Triisopropylsilyl)acetylene CAS No. 89343-06-6

(Triisopropylsilyl)acetylene

Cat. No.: B1226034
CAS No.: 89343-06-6
M. Wt: 182.38 g/mol
InChI Key: KZGWPHUWNWRTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Triisopropylsilyl)acetylene, also known as ethynyltriisopropylsilane, is an organosilicon compound with the molecular formula C11H22Si. It is a clear, colorless liquid that is miscible with organic solvents. This compound is widely used in organic synthesis due to its stability and reactivity, particularly in the formation of carbon-carbon bonds.

Biochemical Analysis

Biochemical Properties

(Triisopropylsilyl)acetylene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. For instance, it is used in the Sonogashira coupling reaction, where it interacts with palladium and copper catalysts to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides . This interaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate in catalytic reactions, where it binds to metal catalysts such as palladium and copper. These interactions facilitate the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . Additionally, this compound may influence enzyme activity by acting as an inhibitor or activator, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term effects on cellular function have not been extensively studied, but it is important to consider the potential for degradation products to influence experimental outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Triisopropylsilyl)acetylene can be synthesized through the reaction of triisopropylsilyl chloride with acetylene gas in the presence of a base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Triisopropylsilyl)acetylene undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst.

    Addition Reactions: It can add to unsaturated carbonyl compounds in the presence of a cobalt or rhodium catalyst, leading to the formation of β-alkynylated nitroalkanes.

    Cycloaddition Reactions: It can undergo cycloaddition reactions to form cyclic compounds.

Common Reagents and Conditions:

    Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine.

    Asymmetric Addition: Cobalt or rhodium catalyst, chiral ligands, and unsaturated carbonyl compounds.

Major Products:

    Sonogashira Coupling: Formation of substituted alkynes.

    Asymmetric Addition: Formation of β-alkynylated nitroalkanes.

Scientific Research Applications

(Triisopropylsilyl)acetylene is used extensively in scientific research due to its versatility:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is used in the synthesis of bioactive molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

(Triisopropylsilyl)acetylene is often compared with other silyl-protected alkynes such as:

    Trimethylsilylacetylene: Offers less steric hindrance but lower stability compared to this compound.

    Triethylsilylacetylene: Provides a balance between steric hindrance and stability.

    Tert-Butyldimethylsilylacetylene: Known for its high stability but larger steric bulk.

The uniqueness of this compound lies in its optimal balance of stability and reactivity, making it a preferred choice for many synthetic applications.

Properties

IUPAC Name

ethynyl-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22Si/c1-8-12(9(2)3,10(4)5)11(6)7/h1,9-11H,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGWPHUWNWRTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370445
Record name (Triisopropylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89343-06-6
Record name (Triisopropylsilyl)acetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Triisopropylsilyl)acetylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethynyltris(1-methylethyl)silane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX24P8A9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Triisopropylsilyl)acetylene
Reactant of Route 2
(Triisopropylsilyl)acetylene
Reactant of Route 3
(Triisopropylsilyl)acetylene
Reactant of Route 4
(Triisopropylsilyl)acetylene
Reactant of Route 5
Reactant of Route 5
(Triisopropylsilyl)acetylene
Reactant of Route 6
(Triisopropylsilyl)acetylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.